

# Technical Support Center: Mitigating Glyphosine's Impact on Subsequent Crop Growth

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## Compound of Interest

Compound Name: Glyphosine

Cat. No.: B166191

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the impact of **glyphosine** on subsequent crop growth.

## Frequently Asked Questions (FAQs)

FAQ 1: What is **glyphosine** and how does it affect plants?

**Glyphosine** is a broad-spectrum systemic herbicide that acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.<sup>[1][2]</sup> This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.<sup>[1][3][4][5]</sup> Inhibition of the EPSPS enzyme leads to a deficiency in these vital amino acids, ultimately causing a cessation of protein synthesis and plant death.<sup>[2][6]</sup> While plant growth stops within hours of application, visible signs of yellowing and tissue death may take several days to appear.<sup>[1]</sup>

FAQ 2: How long does **glyphosine** persist in the soil?

The persistence of **glyphosine** in soil, measured by its half-life (the time it takes for 50% of the initial amount to degrade), can vary significantly from a few days to several months.<sup>[1][7]</sup> A

typical field half-life is often cited as 47 days.[1] The primary factors influencing its persistence include:

- Soil microbial activity: **Glyphosine** is primarily broken down by soil microorganisms.[8][9][10] Higher microbial activity in warm, moist soils leads to faster degradation, often within weeks.[7]
- Soil type and composition: **Glyphosine** can bind to soil particles, particularly clays and organic matter, which can slow its degradation.[1][8]
- Climate conditions: Cooler and drier conditions reduce microbial activity, leading to longer persistence.[7]

**Glyphosine** degrades into aminomethylphosphonic acid (AMPA), which can also persist in the soil for an extended period.[1][9]

FAQ 3: What are the potential impacts of **glyphosine** residues on subsequent crops?

**Glyphosine** residues in the soil can have several detrimental effects on the growth of subsequent, non-resistant crops. These impacts include:

- Carryover injury: Direct phytotoxicity from the uptake of residual **glyphosine** can lead to stunted growth, chlorosis (yellowing of leaves), and reduced yield in sensitive crops.[11]
- Impact on nitrogen fixation: **Glyphosine** can negatively affect nitrogen-fixing bacteria, such as *Azotobacter*, which are crucial for converting atmospheric nitrogen into a form usable by plants.[12][13] This can be particularly detrimental to leguminous crops that rely on symbiotic nitrogen fixation.[14][15]
- Alteration of soil microbial communities: The effects of **glyphosine** on the broader soil microbial community are complex and can vary. Some studies report a reduction in beneficial microorganisms, while others show a temporary stimulation of certain microbial populations that can utilize **glyphosine** as a nutrient source.[16][17][18]

## Troubleshooting Guide

Problem 1: I suspect **glyphosine** carryover is affecting my current crop. How can I confirm this?

To diagnose potential **glyphosine** carryover, a combination of soil and plant tissue analysis, along with a simple bioassay, is recommended.

- Soil and Plant Tissue Analysis:
  - Sampling: Collect soil samples from both affected and unaffected areas of the field for comparison.[\[19\]](#) Soil cores should be taken from the top 2-3 inches, or to the depth of cultivation.[\[20\]](#) For plant tissue analysis, sample the above-ground biomass of several plants from both healthy and symptomatic areas.[\[19\]](#)
  - Analytical Methods: Professional laboratories can analyze soil and plant tissue samples for **glyphosine** and AMPA residues using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[\[21\]](#)[\[22\]](#) [\[23\]](#)[\[24\]](#) These methods provide a quantitative measurement of herbicide concentration.
- Soil Bioassay: A soil bioassay is a cost-effective method to determine if herbicide residues are present at levels that are harmful to plants.[\[25\]](#)
  - Procedure:
    - Collect soil samples from the suspected area and a control area known to be free of herbicide.[\[20\]](#)
    - Fill several small pots with soil from each area.
    - Plant a sensitive indicator species, such as non-Clearfield wheat or beans, in each pot. [\[20\]](#)[\[25\]](#)
    - Observe the plants for approximately three weeks, comparing the growth in the test soil to the control soil.[\[20\]](#)
    - Symptoms of **glyphosine** injury include stunted growth, yellowing, and malformation of leaves.[\[2\]](#)

Problem 2: My soil test confirms the presence of **glyphosine** residues. What are my options for mitigation?

Several strategies can be employed to mitigate the impact of **glyphosine** residues in the soil.

- **Activated Charcoal (Biochar) Application:** Activated charcoal is highly effective at adsorbing and inactivating a wide range of herbicides, including **glyphosine**.<sup>[26][27]</sup> Once bound to the charcoal, the herbicide is no longer biologically available to be taken up by plants.<sup>[27]</sup>
  - **Application Rate:** A general recommendation is to apply 200 pounds of activated charcoal per acre for each pound of active ingredient of the herbicide detected in the soil.<sup>[26]</sup> Another guideline suggests a minimum of 300 pounds per acre.<sup>[28]</sup> For smaller areas, a rate of approximately 5 pounds per 1,000 square feet can be used for each 1 lb ai/a of residue.<sup>[26]</sup>
  - **Incorporation:** For effective inactivation, the activated charcoal must be thoroughly mixed into the soil to the depth of the herbicide residue, typically the top 6 inches.<sup>[27][28]</sup>
- **Enhancing Microbial Degradation:** Promoting a healthy and active soil microbial community can accelerate the breakdown of **glyphosine**.<sup>[9][10]</sup>
  - **Organic Matter Addition:** Incorporating compost or other forms of organic matter into the soil can stimulate microbial activity.<sup>[10][29]</sup>
  - **Cover Cropping:** Planting cover crops can improve soil health and microbial diversity, which in turn can enhance the degradation of herbicide residues.<sup>[10]</sup>
- **Phytoremediation:** Certain plants have the ability to take up and metabolize herbicides from the soil.<sup>[10][30]</sup> While this can be a slower process, planting tolerant species can help to gradually reduce residue levels. Research on specific plant species for **glyphosine** phytoremediation is ongoing.

## Quantitative Data Summary

Table 1: **Glyphosine** Impact on Nitrogen Fixation in Azotobacter

Glyphosate Concentration (kg ha <sup>-1</sup> )	Inhibition of Nitrogen Fixation in <i>A. vinelandii</i> (%)	Inhibition of Nitrogen Fixation in <i>A. chroococcum</i> (%)
20	80	-
28	-	98

Data sourced from Santos and Flores (1995).[\[12\]](#)[\[13\]](#)

Table 2: General Application Rates for Activated Charcoal

Herbicide Residue (lb ai/acre)	Activated Charcoal Application Rate (lb/acre)
1	200

This is a general guideline; the effectiveness can depend on soil type and the specific herbicide.[\[26\]](#)

## Experimental Protocols

### Protocol 1: Soil Bioassay for Herbicide Carryover

Objective: To determine if soil contains active herbicide residues that could harm a sensitive crop.

Materials:

- Soil samples from the area of concern.
- Control soil known to be free of herbicides.
- Pots (3-4 inch diameter) with drainage holes.
- Seeds of a sensitive indicator plant (e.g., non-Clearfield wheat, soybeans, or oats).[\[20\]](#)[\[25\]](#)
- Water.

- Plastic wrap.
- Labels.

#### Procedure:

- Soil Collection: Collect representative soil samples from the top 2-3 inches of the field in question. Also, collect a sample of control soil.[\[20\]](#)
- Potting: Fill and label an equal number of pots with the test soil and the control soil.
- Planting: Plant 3-6 seeds per pot at a depth of approximately 1/4 inch.[\[20\]](#)[\[25\]](#)
- Germination: Water the pots thoroughly and cover them with plastic wrap to maintain moisture until the seeds germinate.[\[25\]](#)
- Growth: Once seedlings emerge, remove the plastic wrap and place the pots in a sunny location. Water as needed, but do not overwater.[\[20\]](#) If necessary, thin the seedlings to a uniform number per pot.[\[20\]](#)
- Observation: Observe the plants for at least three weeks. Compare the growth, color, and overall health of the plants in the test soil to those in the control soil.[\[20\]](#)
- Assessment: Look for symptoms of herbicide injury in the test plants, such as stunting, chlorosis (yellowing), or leaf malformation. Significant differences in growth between the test and control plants indicate the presence of harmful herbicide residues.

#### Protocol 2: Determination of **Glyphosine** Residues in Soil by HPLC

Objective: To quantitatively measure the concentration of **glyphosine** in a soil sample.

Note: This is a simplified overview. Specific laboratory protocols may vary.

#### Materials:

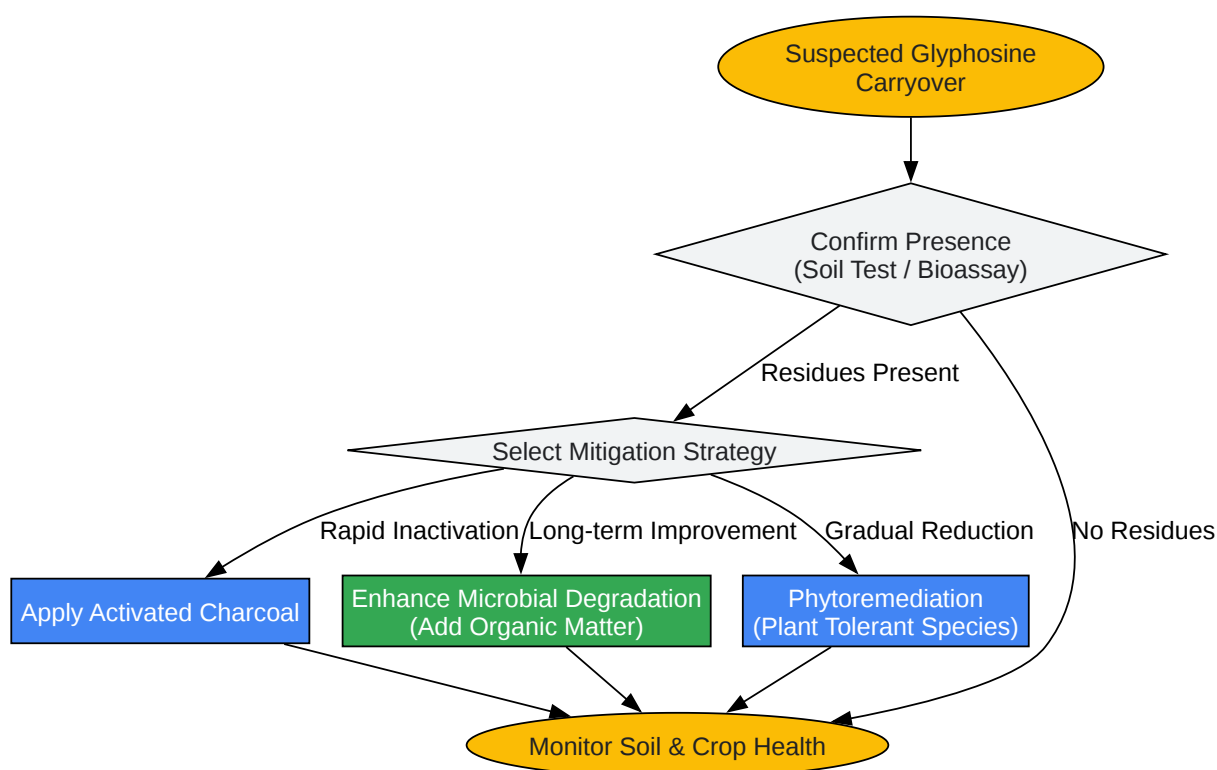
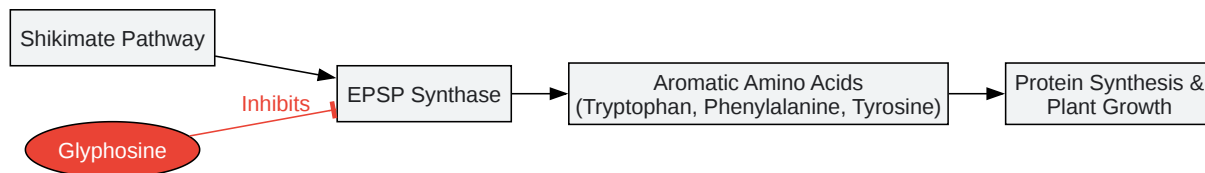
- Soil sample.

- Extraction solution (e.g., deionized water acidified with hydrochloric acid or a phosphate buffer solution).[21]
- Derivatizing agent (e.g., 9-fluorenylmethoxycarbonyl chloride - FMOC-Cl).[21]
- Solid-phase extraction (SPE) cartridges.
- High-Performance Liquid Chromatograph (HPLC) with a fluorescence or mass spectrometry detector.[21][22]
- Analytical standards of **glyphosine**.

#### Procedure:

- Extraction: A known weight of the soil sample is mixed with the extraction solution to draw the **glyphosine** from the soil particles into the liquid phase.
- Purification: The extract is passed through an SPE cartridge to remove interfering substances.[21]
- Derivatization: Since **glyphosine** lacks a chromophore, it is often derivatized with a fluorescent tag like FMOC-Cl to enable detection by a fluorescence detector.[21]
- Analysis: The derivatized sample is injected into the HPLC system. The **glyphosine** is separated from other components on a chromatographic column and then detected.
- Quantification: The concentration of **glyphosine** in the sample is determined by comparing the peak area from the sample to a calibration curve generated from analytical standards.

## Visualizations



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